molecular formula C19H19NO3 B367249 1'-(2-Phenylethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one CAS No. 882382-64-1

1'-(2-Phenylethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one

Cat. No.: B367249
CAS No.: 882382-64-1
M. Wt: 309.4g/mol
InChI Key: LLYAAHQJIKHKFT-UHFFFAOYSA-N
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Description

1’-(2-Phenylethyl)-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-2’-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a 1,3-dioxane ring fused to an indole moiety, connected via a spiro carbon. The phenylethyl group attached to the indole ring further enhances its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2-Phenylethyl)-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-2’-one typically involves multi-step organic reactions. One common method includes the cyclization of a suitable indole derivative with a dioxane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the spirocyclic structure without unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent-free conditions or the use of green solvents may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1’-(2-Phenylethyl)-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-2’-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1’-(2-Phenylethyl)-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-2’-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts .

Mechanism of Action

The mechanism of action of 1’-(2-Phenylethyl)-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-2’-one involves its interaction with specific molecular targets:

Properties

IUPAC Name

1'-(2-phenylethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-18-19(22-13-6-14-23-19)16-9-4-5-10-17(16)20(18)12-11-15-7-2-1-3-8-15/h1-5,7-10H,6,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYAAHQJIKHKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C3=CC=CC=C3N(C2=O)CCC4=CC=CC=C4)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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